
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring fused with a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one typically involves the condensation of 2-aminothiazole with quinoline-6-carbaldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and thiazole derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one involves its interaction with various molecular targets, including enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, while the thiazole ring can interact with proteins, affecting their function. These interactions can lead to the compound’s observed biological activities, such as anticancer and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-(quinolin-6-ylmethylene)thiazole
- 2-Amino-5-(quinolin-6-ylmethylene)oxazole
- 2-Amino-5-(quinolin-6-ylmethylene)imidazole
Uniqueness
2-Amino-5-(quinolin-6-ylmethylene)thiazol-4(5H)-one is unique due to the presence of both the thiazole and quinoline rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C13H9N3OS |
|---|---|
Molekulargewicht |
255.30 g/mol |
IUPAC-Name |
(5Z)-2-amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17)/b11-7- |
InChI-Schlüssel |
GWSGFSPSQGXVFI-XFFZJAGNSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


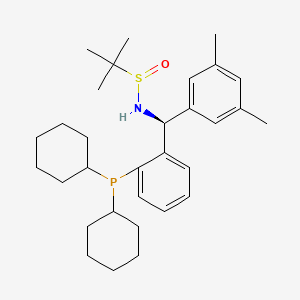
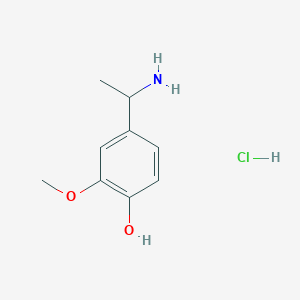
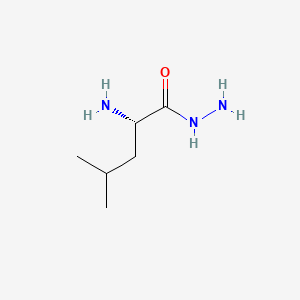
![Tert-butyl4-{3-chlorobicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate](/img/structure/B13647212.png)


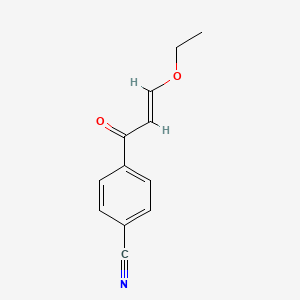


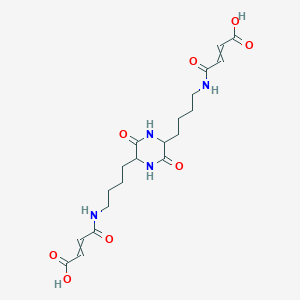

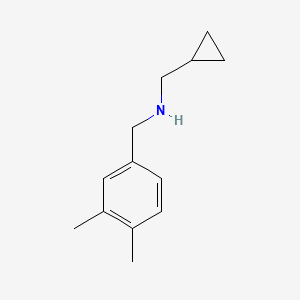
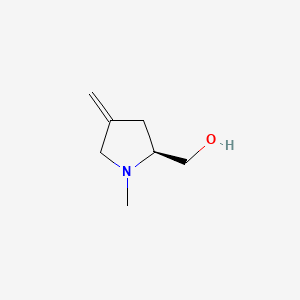
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)
